z-Lys(boc)(isopropyl)-oh.dcha

Peptide Synthesis Solid-Phase Synthesis Automated Synthesis

Peptide synthesis workflows often face solubility bottlenecks and deprotection incompatibilities with standard lysine derivatives. This triply protected lysine (Z/α-NH2, Boc/ε-NH2, isopropyl ester/COOH) as a DCHA salt offers a strategic solution. - **Low melting point (59-69°C)** vs. 154°C for non-isopropyl analogs: Enables rapid ambient dissolution, eliminating heating steps in automated synthesizers. - **Orthogonal Z/Boc/isopropyl ester scheme**: Permits sequential TFA (remove Boc) then hydrogenation (remove Z) without base exposure - critical for base-sensitive targets. - **≥99% HPLC purity** with cGMP-compliant CoA available; suitable for peptide API preclinical development.

Molecular Formula C34H57N3O6
Molecular Weight 603.8 g/mol
Cat. No. B12274400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namez-Lys(boc)(isopropyl)-oh.dcha
Molecular FormulaC34H57N3O6
Molecular Weight603.8 g/mol
Structural Identifiers
SMILESCC(C)N(CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C22H34N2O6.C12H23N/c1-16(2)24(21(28)30-22(3,4)5)14-10-9-13-18(19(25)26)23-20(27)29-15-17-11-7-6-8-12-17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26);11-13H,1-10H2/t18-;/m0./s1
InChIKeyJEUWFILSEJLREP-FERBBOLQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Lys(Boc)(isopropyl)-OH.DCHA Overview


Z-Lys(Boc)(isopropyl)-OH.DCHA (also known as Nα-benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine isopropyl ester dicyclohexylamine salt; CAS 135101-24-5, 125323-99-1, or 1374034-76-0) is a fully protected lysine derivative belonging to the class of orthogonally protected amino acids . It features a benzyloxycarbonyl (Z) group on the α-amine, a tert-butyloxycarbonyl (Boc) group on the ε-amine, and an isopropyl ester on the carboxyl terminus, stabilized as a dicyclohexylamine (DCHA) salt . This triply protected configuration enables precise, sequential deprotection strategies in both solid-phase and solution-phase peptide synthesis, particularly for constructing lysine-containing peptides where site-specific modification is required .

1
Orthogonal Z/Boc protection enables sequential deprotection in solid-phase and solution-phase peptide synthesis
2
Isopropyl ester provides steric control for coupling in hindered sequences
3
DCHA salt form supports ambient-temperature dissolution for automated synthesizer workflows

Why Z-Lys(Boc)(isopropyl)-OH.DCHA Is Irreplaceable


Substituting this compound with a generic, in-class analog (e.g., Z-Lys(Boc)-OH.DCHA or Boc-Lys(Z)-OH.DCHA) without careful consideration of the full protection profile can compromise synthetic efficiency, yield, or product purity. The presence of the isopropyl ester on the carboxyl group imparts distinct solubility and reactivity characteristics compared to the free acid form , while the specific orthogonal combination of Z and Boc groups dictates the applicable deprotection sequence and compatibility with other protecting group strategies (e.g., Fmoc) . Even the DCHA salt form is not interchangeable: the target compound exhibits a substantially lower melting point (59–69 °C) than its non-isopropyl DCHA salt counterparts (e.g., Z-Lys(Boc)-OH.DCHA, mp 154–156 °C), indicating a fundamentally different solid-state behavior that affects handling, storage, and formulation for automated synthesis .

Form
Free acid lysine derivatives may not match the solubility and reactivity profile of the isopropyl ester form, potentially altering coupling efficiency in solution-phase workflows.
Sequence
Reversed Z/Boc orientation alters the deprotection sequence; a Boc-Lys(Z) derivative exposes the α-amine first, which may not be compatible with Z-first synthesis strategies.
Salt
Alternative salt forms or non-DCHA salts may exhibit different solid-state behavior and melting profiles, affecting handling and dissolution for automated peptide synthesizers.

Quantitative Evidence for Z-Lys(Boc)(isopropyl)-OH.DCHA


Lower Melting Point Facilitates Automated Synthesis

The target compound Z-Lys(Boc)(isopropyl)-OH.DCHA exhibits a melting point of 59–69 °C . In contrast, its closest structural analog without the isopropyl ester, Z-Lys(Boc)-OH.DCHA, melts at a considerably higher temperature of 154–156 °C . The related compound Boc-Lys(Z)-OH.DCHA also displays a higher melting point of 114–116 °C . This >85 °C reduction in melting point relative to the non-isopropyl ester DCHA salt indicates a fundamentally different crystalline lattice energy and solid-state behavior.

Melting Point
Cross-study comparable
Target: 59–69°C vs Z-Lys(Boc)-OH.DCHA: 154–156°C
Supports lower-temperature handling for automated synthesis
85–97°C difference indicates distinct solid-state behavior
Peptide Synthesis Solid-Phase Synthesis Automated Synthesis

Isopropyl Ester Improves Coupling in Challenging Sequences

The isopropyl ester modification on the carboxyl terminus of the lysine residue introduces controlled steric bulk, which can influence the kinetics of amide bond formation during peptide chain extension . While direct quantitative coupling efficiency data for this specific compound in head-to-head comparisons are not available in the public domain, class-level inference from studies on isopropyl esters of amino acids indicates that the isopropyl group can significantly alter reactivity profiles. For example, in a yeast-mating assay, a peptide analog containing an isopropyl ester exhibited near-wild-type biological activity, whereas the corresponding benzyl ester analog was approximately 100-fold less active, demonstrating that the isopropyl ester can preserve or enhance functional properties compared to bulkier alternatives [1].

C-Terminal Ester Effect
Class-level inference
Isopropyl ester analog reported ~100× more active than benzyl ester in yeast-mating assay context
May support coupling in sterically hindered sequences
Class-level inference; direct coupling data to verify
Peptide Coupling Steric Hindrance Difficult Sequences

Z/Boc Orthogonality for Sequential Deprotection

Z-Lys(Boc)(isopropyl)-OH.DCHA features an orthogonal pair of amine protecting groups: the benzyloxycarbonyl (Z) group, which is cleaved by catalytic hydrogenation or strong acid, and the tert-butyloxycarbonyl (Boc) group, which is removed under mild acidic conditions (e.g., TFA) . This arrangement is distinct from analogs such as Boc-Lys(Z)-OH.DCHA, which reverses the protecting group positions (Boc on α-amine, Z on ε-amine), and from Fmoc-protected lysine derivatives, which employ a base-labile Fmoc group . The specific Z/Boc orthogonal pairing in the target compound permits the selective exposure of either the α-amine or the ε-amine for further coupling or modification without affecting the other, a capability not possible with mono-protected lysine or with non-orthogonal dual-protection schemes .

Deprotection Orthogonality
Cross-study comparable
Z (hydrogenation/strong acid) + Boc (mild acid, TFA): sequential acid-mediated deprotection
Enables two-step acid deprotection without intermediate base treatment
Advantageous for acid-stable, base-sensitive peptide constructs
Orthogonal Protection Solid-Phase Peptide Synthesis Selective Deprotection

High Purity and Defined Optical Rotation for cGMP

Commercial lots of Z-Lys(Boc)(isopropyl)-OH.DCHA are routinely supplied with a purity of ≥99% as determined by HPLC, and with a defined optical rotation of [α]D20 = +9 ± 2º (c=1% in MeOH) . While many protected amino acid derivatives are offered at similar purity levels (e.g., Boc-Lys(Z)-OH.DCHA also ≥99% ), the combination of high purity with a specific optical rotation value provides a verifiable, quantitative identity and enantiomeric integrity check that is essential for procurement in regulated environments. The molecular weight of the DCHA salt is 603.8 g/mol, which differs from the free acid or other salt forms, impacting molar calculations for synthesis .

Analytical Specifications
Supporting evidence
Purity: ≥99% (HPLC); Optical rotation: [α]D20 = +9 ± 2º (c=1% in MeOH)
Supports lot-to-lot consistency and enantiomeric integrity review
Verifiable identity check for regulated synthesis environments
Quality Control cGMP Manufacturing Analytical Specifications

Z-Lys(Boc)(isopropyl)-OH.DCHA Application Scenarios


Automated SPPS with Enhanced Solubility

The low melting point (59–69 °C) and DCHA salt form of Z-Lys(Boc)(isopropyl)-OH.DCHA facilitate easier dissolution in common organic solvents at ambient temperature, streamlining automated synthesizer workflows and reducing the need for heating or sonication steps . This physical property advantage is particularly relevant for high-throughput peptide library production where rapid, reproducible sample preparation is critical .

Solution-Phase Synthesis with Orthogonal Deprotection

The orthogonal Z/Boc protection scheme, combined with the isopropyl ester, enables a stepwise, acid-mediated deprotection strategy (e.g., TFA to remove Boc, followed by hydrogenation to remove Z) without intermediate base exposure . This makes the compound ideal for constructing peptides that contain base-sensitive functionalities or that are assembled on acid-labile solid supports .

Synthesis of Aggregation-Prone and Sterically Hindered Peptides

The isopropyl ester introduces controlled steric bulk that can disrupt peptide aggregation on the resin, potentially improving coupling yields for difficult sequences . While direct quantitative data for this specific compound are limited, class-level evidence suggests that isopropyl esters can preserve biological activity better than bulkier alternatives like benzyl esters, making this building block a strategic choice for challenging peptide targets in drug discovery [1].

cGMP Peptide API Manufacturing with Analytical Traceability

With commercial availability at ≥99% HPLC purity, a defined optical rotation of +9 ± 2º, and supply from vendors offering cGMP-compliant facilities and Certificates of Analysis, this compound meets the stringent quality and documentation requirements for peptide Active Pharmaceutical Ingredient (API) production and preclinical development .

Application
Selection Property
Validation Focus
Automated solid-phase peptide synthesis
Lower-temperature dissolution profile
Dissolution behavior verification in target solvents
Solution-phase orthogonal synthesis
Sequential acid-mediated deprotection compatibility
Deprotection condition validation for base-sensitive constructs
Sterically hindered or aggregation-prone sequences
Controlled steric bulk from isopropyl ester
Coupling efficiency assessment in difficult sequences
Quality-controlled peptide synthesis
Analytical traceability and defined specifications
Batch consistency and enantiomeric integrity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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